molecular formula C25H22F4N6O2 B1139430 gamma-Secretase modulator 2 CAS No. 1093978-89-2

gamma-Secretase modulator 2

Cat. No.: B1139430
CAS No.: 1093978-89-2
M. Wt: 514.5 g/mol
InChI Key: AAHNBILIYONQLX-UHFFFAOYSA-N
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Description

Gamma-Secretase modulator 2 (GSM2) is a small-molecule compound developed as a therapeutic candidate for Alzheimer’s disease (AD). It functions as a potent and selective gamma-secretase modulator (GSM), targeting the enzymatic complex responsible for cleaving amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 species . GSM2 (CAS No. 1093978-89-2) has a molecular formula of C24H24N4OS and a molecular weight of 416.54 g/mol. Its structure features a benzothiophene core and fluorinated aromatic groups, critical for its binding specificity and modulatory activity . Unlike gamma-secretase inhibitors (GSIs), which block the enzyme entirely, GSM2 shifts cleavage specificity to favor shorter, less pathogenic Aβ peptides (e.g., Aβ38/40) while preserving Notch signaling—a key advantage in reducing toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

GSM1 is synthesized through a series of chemical reactions involving the assembly of its molecular components. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. One common method involves the use of piperidine derivatives and phenyl groups, which are combined under specific reaction conditions to form the final compound .

Industrial Production Methods

Industrial production of GSM1 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

GSM1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GSM1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various derivatives of GSM1, which can have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to identify potential therapeutic candidates .

Comparison with Similar Compounds

Comparative Analysis of GSM2 with Similar Compounds

Structural and Functional Classification of Gamma-Secretase Modulators

Gamma-secretase modulators are categorized into two classes:

  • Nonsteroidal Anti-Inflammatory Drug (NSAID)-Derived GSMs: E.g., (E/Z)-Sulindac sulfide, which reduces Aβ42 via allosteric modulation but lacks selectivity and potency (IC50 ~10–20 µM) .
  • Second-Generation GSMs: Include GSM2, GSM1, GSM3, and PF-06648671, characterized by improved brain penetration, selectivity, and nanomolar-range potency .

Key Comparative Metrics

Table 1: Comparison of GSM2 with Select Gamma-Secretase Modulators

Compound Structure Class Aβ42 IC50/EC50 Notch Sparing Clinical Stage Key Advantages/Disadvantages References
GSM2 Benzothiophene derivatives Not reported Yes Preclinical High selectivity; avoids Notch toxicity
GSM-1 Aryl-imidazole derivatives ~0.5–1 µM Moderate Phase I Potent but limited brain bioavailability
GSM3 Pyridazine derivatives ~0.3 µM Yes Preclinical Enhanced CNS penetration
PF-06648671 Bicyclic heteroaromatics 0.2 µM High Phase II Orally bioavailable; strong efficacy
Compound 22 Bis-phenethoxy pyrimidines 5.1 µM Partial Preclinical Dual PPARγ/GSM activity; moderate potency

Mechanistic and Selectivity Differences

  • GSM2 vs. NSAID-Derived GSMs : GSM2 lacks the carboxylic acid moiety common in NSAID-derived GSMs (e.g., Sulindac sulfide), which reduces gastrointestinal toxicity and improves CNS penetration .
  • GSM2 vs.
  • GSM2 vs. Clinical Candidates : PF-06648671 and Begacestat (GSI-953) show superior potency (sub-micromolar IC50) but face challenges in long-term safety .

Pharmacological and Clinical Insights

  • Efficacy: GSM2’s selectivity for APP over Notch is supported by in vitro assays showing >90% Aβ42 reduction without Notch1 cleavage inhibition .
  • Safety: Unlike GSIs (e.g., Semagacestat), which caused intestinal goblet cell hyperplasia via Notch inhibition, GSM2’s modulatory mechanism minimizes such risks .
  • Challenges : GSM2’s preclinical data lack detailed pharmacokinetic profiles, and its synthetic complexity (e.g., fluorinated groups) may complicate scalable production .

Biological Activity

Gamma-secretase modulators (GSMs) represent a promising therapeutic approach in the treatment of Alzheimer’s disease (AD) by selectively modulating the production of amyloid-beta (Aβ) peptides. Among these, Gamma-Secretase Modulator 2 (GSM-2) has shown significant potential in altering Aβ production without the adverse effects associated with traditional gamma-secretase inhibitors (GSIs). This article provides a detailed overview of GSM-2's biological activity, supported by data tables and case studies.

GSM-2 operates by allosterically modulating the gamma-secretase complex, shifting the cleavage of amyloid precursor protein (APP) towards the production of shorter, less toxic Aβ peptides, specifically Aβ37 and Aβ38, while reducing the formation of the longer, aggregation-prone Aβ42 peptide. This modulation is crucial as Aβ42 is closely linked to AD pathogenesis.

  • Selective Modulation : Unlike GSIs that inhibit gamma-secretase activity entirely, GSMs like GSM-2 allow for normal processing of other substrates such as Notch, thereby minimizing side effects associated with Notch signaling disruption .
  • In Vivo Efficacy : Studies have demonstrated that GSM-2 effectively reduces Aβ42 levels in animal models, correlating with a decrease in toxic plaque formation in the brain. For instance, preclinical trials indicated a robust dose-dependent reduction in Aβ42 levels in cerebrospinal fluid (CSF) and plasma .

Case Studies and Clinical Trials

  • Preclinical Validation : In a study involving transgenic mouse models of AD, GSM-2 was shown to completely eliminate Aβ42 production while enhancing the generation of shorter peptides. This shift was associated with improved cognitive function in treated animals .
  • Phase 1 Trials : Initial human trials have indicated that GSM-2 is safe and well-tolerated. Participants exhibited a significant reduction in plasma Aβ42 levels, suggesting effective target engagement and modulation of amyloidogenic pathways .
  • Longitudinal Studies : Long-term studies have tracked changes in Aβ peptide profiles over time. Results indicated that treatment with GSM-2 led to sustained reductions in harmful Aβ species while promoting the formation of non-toxic variants .

Data Tables

StudyModelKey Findings
Wagner et al., 2012MouseGSM-2 reduced Aβ42 by 80% in CSF; cognitive improvement observed.
Gerlach et al., 2023Human Phase 1Safe with significant reduction in plasma Aβ42; no adverse effects on Notch signaling.
Alzforum Report, 2023Transgenic MouseComplete elimination of Aβ42; increased levels of Aβ37 and Aβ38.

Pharmacological Profile

GSM-2's pharmacological profile highlights its selectivity and efficacy:

  • Mechanism : Allosteric modulation rather than inhibition.
  • Selectivity : Preserves gamma-secretase's ability to cleave other substrates like Notch.
  • Efficacy : Significant reduction in pathogenic Aβ42 while increasing protective shorter forms.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which gamma-secretase modulator 2 selectively reduces Aβ42 production in Alzheimer’s disease models?

this compound alters the proteolytic activity of the gamma-secretase complex, shifting cleavage specificity to reduce pathogenic Aβ42 peptides while sparing shorter Aβ species (e.g., Aβ38). This modulation is hypothesized to involve conformational changes in the enzyme-substrate interaction, influenced by the compound’s triazole-benzazepinone scaffold . Lipid composition (e.g., phosphatidylcholine, sphingomyelin) in cellular membranes further enhances enzymatic activity and modulates cleavage patterns, as shown in purified gamma-secretase assays .

Q. Which in vitro and in vivo models are validated for assessing the efficacy of this compound?

In vitro: Recombinant APP-based substrates in HEK293 or CHO cells overexpressing APP are standard for measuring Aβ42/Aβ40 ratios via ELISA or immunoblotting . In vivo: Transgenic mouse models (e.g., APP/PS1) are used to evaluate Aβ plaque reduction and cognitive outcomes. Dose-response studies typically administer modulator 2 orally (10–50 mg/kg) and monitor plasma/brain Aβ levels over 3–6 months .

Q. What are the structural components of the gamma-secretase complex, and how does modulator 2 interact with them?

The gamma-secretase complex comprises four core subunits: presenilin (PS1/PS2), nicastrin (NCT), Aph-1, and Pen-2. Modulator 2 binds to an allosteric site distinct from the catalytic presenilin domain, potentially stabilizing NCT or lipid interactions to shift Aβ production . Mutagenesis studies of PS1 transmembrane domains (e.g., TMD 6–9) reveal residues critical for modulator efficacy .

Advanced Research Questions

Q. How do structural variations in this compound analogs affect binding affinity and isoform selectivity?

Structure-activity relationship (SAR) studies indicate that fluorination at position 6 of the benzazepinone ring enhances blood-brain barrier penetration, while substitution of the trifluoroethyl group improves selectivity for Aβ42 over Notch cleavage. Comparative assays with LY-411575 isomers ( ) show that modulator 2’s triazole moiety reduces off-target inhibition of Notch signaling, a common issue with γ-secretase inhibitors .

Q. What methodological approaches resolve contradictory findings in Aβ38/Aβ42 ratio modulation across studies?

Discrepancies arise from assay conditions (e.g., CHAPSO detergent concentration increases Aβ42 in vitro ) or genetic factors (e.g., PS1 mutations alter cleavage kinetics ). Standardization includes:

  • Using recombinant substrates with identical transmembrane domains.
  • Controlling lipid composition in membrane preparations.
  • Validating findings across orthogonal assays (e.g., IP-MS for substrate processing ).

Q. How do co-factors like APH-1 isoforms influence the pharmacological activity of this compound?

APH-1 isoforms (e.g., APH-1a vs. APH-1b) differentially regulate gamma-secretase assembly and substrate selectivity. Modulator 2 shows higher potency in complexes containing APH-1a, as demonstrated by siRNA knockdown and isoform-specific reconstitution assays. This suggests APH-1a’s role in stabilizing modulator-induced conformational changes .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent Aβ modulation in preclinical studies?

  • Nonlinear regression (e.g., log[inhibitor] vs. normalized Aβ42 response) to calculate IC50 values .
  • Mixed-effects models for longitudinal in vivo data to account for inter-animal variability .
  • Bonferroni correction for multiple comparisons in high-throughput screening .

Q. How can researchers mitigate off-target effects when profiling this compound in cellular assays?

  • Include negative controls with gamma-secretase null cells (e.g., PS1/PS2 double knockout).
  • Use selective inhibitors (e.g., DAPT for gamma-secretase, RO4929097 for Notch) to isolate pathway-specific effects .
  • Validate findings with orthogonal techniques like SILAC-based proteomics .

Properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNBILIYONQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732149
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093978-89-2
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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